molecular formula C10H6F3NO2S B8373066 3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

Cat. No. B8373066
M. Wt: 261.22 g/mol
InChI Key: GXJICDOZDDULIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid is a useful research compound. Its molecular formula is C10H6F3NO2S and its molecular weight is 261.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

Molecular Formula

C10H6F3NO2S

Molecular Weight

261.22 g/mol

IUPAC Name

3-(4,5,7-trifluoro-1,3-benzothiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H6F3NO2S/c11-4-3-5(12)10-9(8(4)13)14-6(17-10)1-2-7(15)16/h3H,1-2H2,(H,15,16)

InChI Key

GXJICDOZDDULIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)CCC(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)CCc1nc2c(F)c(F)cc(F)c2s1
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3,4,6-trifluorothiophenol (1.79 g, 10 mmol) in NMP (5 ml) was added dropwise a solution of succinic anhydride (1.0 g, 10 mmol) in NMP (5 ml) at ambient temperature under a nitrogen stream and the mixture was heated to 100° C. for 1 hour. The resultant mixture was basified by dilution with aqueous sodium carbonate and washed with ether. The aqueous layer was acidified with 7% hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, then dried and evaporated to yield crude crystals, which were washed with hexane-isopropyl ether to give 3-(4,5,7-trifluorobenzothiazol-2-yl)propionic acid 2.16 g, 83%).
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1.79 g
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1 g
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5 mL
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5 mL
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Synthesis routes and methods III

Procedure details

To a mixture of methanol (8 ml), water (6 ml) and 2N sodium hydroxide (2 ml, 4 mmol) was added ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate (1.1 g, 3.8 mmol) and the mixture was stirred for 15 min. at ambient temperature. The reaction solution was diluted with water and then extracted with ethyl acetate. The organic layer was washed with water, then dried and evaporated to yield a residue, which was recrystallized from hexane-isopropyl ether to give 3-(4,5,7-trifluorobenzothiazol-2-yl)propionic acid (840 mg, 85%) as colorless needles.
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8 mL
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2 mL
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6 mL
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ethyl 3-(4,5,7-trifluorobenzothiazol-2-yl)propionate
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1.1 g
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